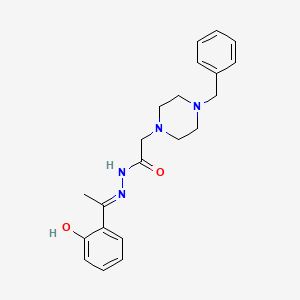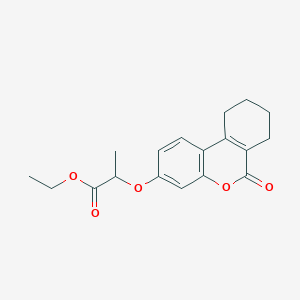![molecular formula C12H23N2O4P B11659031 4,4'-{[(E)-2-ethoxyethenyl]phosphoryl}dimorpholine](/img/structure/B11659031.png)
4,4'-{[(E)-2-ethoxyethenyl]phosphoryl}dimorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-{[(E)-2-ethoxyethenyl]phosphoryl}dimorpholine is a chemical compound known for its unique structure and properties. It is an amine-based catalyst, often referred to as dimorpholino-diethyl ether, and is used in various industrial applications, particularly in the production of polyurethane foams and coatings .
Preparation Methods
The synthesis of 4,4’-{[(E)-2-ethoxyethenyl]phosphoryl}dimorpholine involves the reaction of morpholine with ethylene oxide, followed by phosphorylation. The reaction conditions typically include a controlled temperature and pressure environment to ensure the desired product yield. Industrial production methods often involve large-scale reactors and continuous processing to meet the demand for this compound .
Chemical Reactions Analysis
4,4’-{[(E)-2-ethoxyethenyl]phosphoryl}dimorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogenated compounds.
Polymerization: It acts as a catalyst in polymerization reactions, especially in the formation of polyurethane foams
Scientific Research Applications
4,4’-{[(E)-2-ethoxyethenyl]phosphoryl}dimorpholine has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and curing processes.
Biology: Research is ongoing to explore its potential as a biochemical reagent.
Medicine: Its role as a catalyst in drug formulation and delivery systems is being investigated.
Industry: Widely used in the production of flexible polyester foams, molded foams, and moisture-cured foams and coatings .
Mechanism of Action
The mechanism of action of 4,4’-{[(E)-2-ethoxyethenyl]phosphoryl}dimorpholine involves its function as a catalyst. It facilitates the polymerization and curing processes by lowering the activation energy required for these reactions. The molecular targets include reactive intermediates in the polymerization process, and the pathways involved are primarily related to the formation of urethane linkages in polyurethane foams .
Comparison with Similar Compounds
Similar compounds to 4,4’-{[(E)-2-ethoxyethenyl]phosphoryl}dimorpholine include:
- 2,2’-Dimorpholinodiethylether
- 4,4’-Oxydiethylene dimorpholine
- Bis(morpholinoethyl) ether
These compounds share similar structural features and catalytic properties but differ in their specific applications and reactivity. 4,4’-{[(E)-2-ethoxyethenyl]phosphoryl}dimorpholine is unique due to its specific phosphorylation, which enhances its catalytic efficiency in certain reactions .
Properties
Molecular Formula |
C12H23N2O4P |
|---|---|
Molecular Weight |
290.30 g/mol |
IUPAC Name |
4-[[(E)-2-ethoxyethenyl]-morpholin-4-ylphosphoryl]morpholine |
InChI |
InChI=1S/C12H23N2O4P/c1-2-16-11-12-19(15,13-3-7-17-8-4-13)14-5-9-18-10-6-14/h11-12H,2-10H2,1H3/b12-11+ |
InChI Key |
QAYOYNBYAYVWAS-VAWYXSNFSA-N |
Isomeric SMILES |
CCO/C=C/P(=O)(N1CCOCC1)N2CCOCC2 |
Canonical SMILES |
CCOC=CP(=O)(N1CCOCC1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11658953.png)
![Propan-2-yl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B11658962.png)
![3-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11658963.png)
![Ethyl 5-(acetyloxy)-1,2-dimethyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B11658968.png)
![Ethyl 4-[2-(4-methylphenyl)quinoline-4-amido]benzoate](/img/structure/B11658975.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11658979.png)
![Ethyl 5-acetyl-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11658985.png)
![Propan-2-yl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11658997.png)

![ethyl (2Z)-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11659017.png)
![ethyl 2-amino-1-(4-nitrophenyl)-1H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B11659023.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B11659029.png)
![(6Z)-6-{3-bromo-4-[2-(4-bromophenoxy)ethoxy]-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11659033.png)
